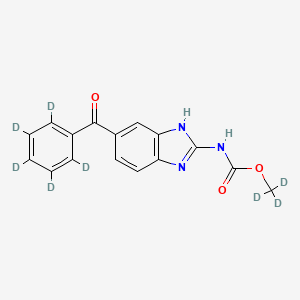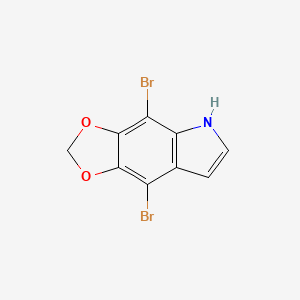
Amakusamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Amakusamine can be synthesized through a series of reactions involving the bromination of indole derivatives. The synthetic route typically involves the following steps:
Bromination: Indole is brominated using bromine in the presence of a suitable solvent.
Methylenedioxy Formation: The brominated indole is then reacted with methylenedioxy reagents to form the final compound.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above-mentioned synthetic route. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:
Large-scale Bromination: Conducted in industrial reactors with controlled temperature and pressure.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Amakusamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Amakusamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying indole derivatives and their reactions.
Biology: Investigated for its effects on cellular processes, particularly in osteoclast formation.
Medicine: Explored as a potential therapeutic agent for osteoporosis and other bone-related diseases.
Industry: Utilized in the development of new drugs and chemical products .
Wirkmechanismus
Amakusamine exerts its effects by inhibiting the receptor activator of nuclear factor-kB ligand (RANKL)-induced formation of multinuclear osteoclasts. It achieves this by suppressing the expression of Nfatc1, a key transcription factor involved in osteoclast differentiation . The molecular targets and pathways involved include the RANKL signaling pathway and downstream effectors .
Vergleich Mit ähnlichen Verbindungen
Brominated Indole Derivatives: Compounds with similar bromination patterns.
Methylenedioxy Compounds: Compounds with methylenedioxy functional groups.
Amakusamine stands out due to its unique combination of structural features and biological activity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C9H5Br2NO2 |
|---|---|
Molekulargewicht |
318.95 g/mol |
IUPAC-Name |
4,8-dibromo-5H-[1,3]dioxolo[4,5-f]indole |
InChI |
InChI=1S/C9H5Br2NO2/c10-5-4-1-2-12-7(4)6(11)9-8(5)13-3-14-9/h1-2,12H,3H2 |
InChI-Schlüssel |
QLFRWAZASAPKSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(C3=C(C(=C2O1)Br)NC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)
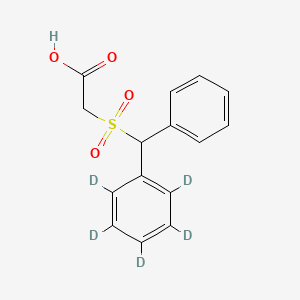
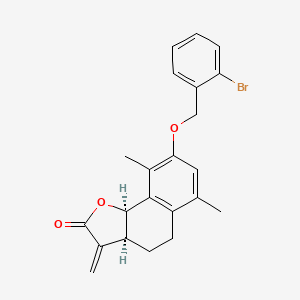
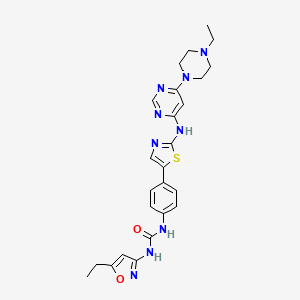


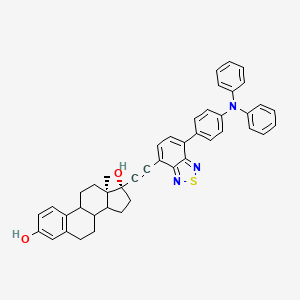

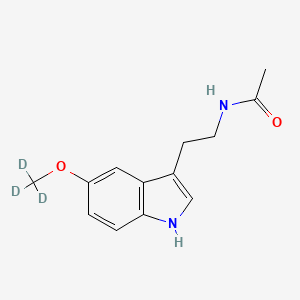
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)
